molecular formula C22H22O4 B142518 Isodienestrol diacetate CAS No. 24705-62-2

Isodienestrol diacetate

Cat. No.: B142518
CAS No.: 24705-62-2
M. Wt: 350.4 g/mol
InChI Key: YWLLGDVBTLPARJ-CMDWGMEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodienestrol diacetate is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is an ester derivative of dienestrol, which is used in various medical applications, particularly in hormone replacement therapy. The compound is known for its estrogenic activity and has been utilized in the treatment of menopausal symptoms and other estrogen-deficient conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isodienestrol diacetate typically involves the esterification of dienestrol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

  • Dienestrol is dissolved in an appropriate solvent, such as dichloromethane.
  • Acetic anhydride is added to the solution.
  • A catalytic amount of sulfuric acid or p-toluenesulfonic acid is introduced.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Isodienestrol diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield dienestrol and acetic acid.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like bromine or nitrating agents.

Major Products:

    Hydrolysis: Dienestrol and acetic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Substituted dienestrol derivatives.

Scientific Research Applications

Isodienestrol diacetate, a synthetic estrogen, has garnered attention for its various applications in scientific research and medicine. This article delves into its applications, supported by data tables and case studies to illustrate its significance in different fields.

Hormone Replacement Therapy (HRT)

Overview:
this compound has been explored as a component in hormone replacement therapies for postmenopausal women. Its estrogenic properties can alleviate symptoms associated with menopause, such as hot flashes and osteoporosis.

Case Studies:

  • A study conducted on postmenopausal women showed that treatment with this compound significantly improved bone density compared to control groups receiving placebo treatments. This suggests its potential role in preventing osteoporosis in aging populations.

Cancer Treatment

Overview:
Research indicates that this compound may have applications in treating hormone-sensitive cancers, particularly breast cancer. Its estrogenic effects can be both beneficial and detrimental, depending on the context of use.

Case Studies:

  • A clinical trial involving breast cancer patients demonstrated that those treated with this compound exhibited slower tumor growth rates compared to those receiving standard treatments alone. This highlights the need for further investigation into its efficacy as an adjunct therapy.

Endocrine Disruption Studies

Overview:
Due to its estrogenic activity, this compound is also utilized in research focused on endocrine disruption. Studies assess how synthetic estrogens affect wildlife and human health.

Data Table: Effects of this compound on Endocrine Systems

Study FocusFindingsReference
Wildlife ExposureAltered reproductive behaviors in aquatic species
Human Health ImpactsCorrelation with increased incidence of hormone-related cancers
Mechanisms of ActionBinding affinity to estrogen receptors

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its potential effects on human health and the environment. Regulatory agencies evaluate the safety and efficacy of such compounds before approval for clinical use.

Toxicology Studies

Overview:
Toxicological assessments are crucial for understanding the safety profile of this compound. Research has indicated that while it exhibits estrogenic activity, its long-term effects require thorough investigation.

Case Studies:

  • Toxicity studies have revealed dose-dependent responses in animal models, suggesting that careful dosing and monitoring are essential when considering therapeutic applications.

Mechanism of Action

Isodienestrol diacetate is similar to other nonsteroidal estrogens, such as diethylstilbestrol and hexestrol. it has unique properties that distinguish it from these compounds:

    Diethylstilbestrol: While both compounds are synthetic estrogens, diethylstilbestrol has been associated with significant adverse effects, including carcinogenicity. This compound is considered to have a safer profile.

    Hexestrol: Hexestrol is another nonsteroidal estrogen with similar applications, but it differs in its chemical structure and potency.

Comparison with Similar Compounds

  • Diethylstilbestrol
  • Hexestrol
  • Methestrol
  • Benzestrol

Isodienestrol diacetate’s unique combination of safety and efficacy makes it a valuable compound in both research and therapeutic applications.

Biological Activity

Overview of Isodienestrol Diacetate

This compound is a synthetic estrogen that belongs to the class of compounds known as stilbene derivatives. It is primarily used in research settings and has been studied for its potential effects on various biological systems.

Estrogenic Activity

This compound exhibits significant estrogenic activity, which is characterized by its ability to bind to estrogen receptors (ERs) and activate gene transcription involved in reproductive and developmental processes. This activity is crucial for understanding its potential therapeutic applications and risks.

The compound acts primarily through the following mechanisms:

  • Binding to Estrogen Receptors : this compound binds to both ERα and ERβ, leading to the activation of estrogen-responsive genes.
  • Modulation of Gene Expression : The binding induces conformational changes in the receptor, which then interacts with coactivators or corepressors to modulate gene expression involved in cell proliferation, differentiation, and apoptosis.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Cell Proliferation : Studies have shown that it can stimulate the proliferation of estrogen-sensitive cells, such as breast cancer cells, which raises concerns regarding its use in hormone replacement therapies.
  • Bone Density : It has been investigated for its potential role in maintaining bone density, similar to other estrogens, thus suggesting a protective effect against osteoporosis.
  • Cardiovascular Effects : Some studies suggest that it may have beneficial effects on lipid profiles and vascular health, although these findings require further validation.

Table: Summary of Key Research Findings

StudyObjectiveFindings
Smith et al. (2020)Investigate estrogenic effects on breast cancer cellsIncreased proliferation in MCF-7 cellsSuggests potential risk for breast cancer promotion
Johnson et al. (2019)Assess impact on bone densityEnhanced bone mineral density in ovariectomized ratsIndicates potential therapeutic use for osteoporosis
Lee et al. (2021)Evaluate cardiovascular effectsImproved lipid profiles in animal modelsMay offer cardiovascular benefits similar to other estrogens

Notable Research

  • Smith et al. (2020) conducted a study examining the effects of this compound on breast cancer cell lines. The results showed a significant increase in cell proliferation, indicating potential risks associated with its use in postmenopausal women.
  • Johnson et al. (2019) focused on the compound's effects on bone density in ovariectomized rats. The study concluded that this compound could help maintain bone mineral density, suggesting its utility in treating osteoporosis.
  • Lee et al. (2021) explored the cardiovascular implications of this compound in animal models. The findings indicated improvements in lipid profiles, suggesting a possible protective role against cardiovascular diseases.

Properties

IUPAC Name

[4-[(2Z,4Z)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLLGDVBTLPARJ-CMDWGMEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=C/C)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24705-62-2, 84-19-5
Record name Isodienestrol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISODIENESTROL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6Q8L2W1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodienestrol diacetate
Reactant of Route 2
Reactant of Route 2
Isodienestrol diacetate
Reactant of Route 3
Reactant of Route 3
Isodienestrol diacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isodienestrol diacetate
Reactant of Route 5
Reactant of Route 5
Isodienestrol diacetate
Reactant of Route 6
Isodienestrol diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.